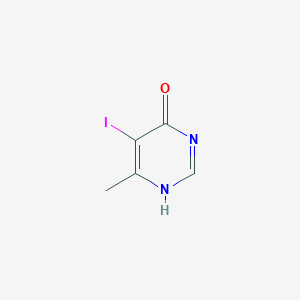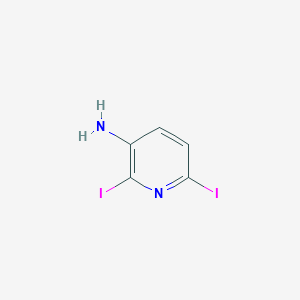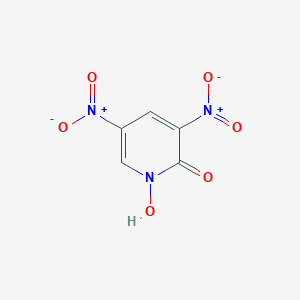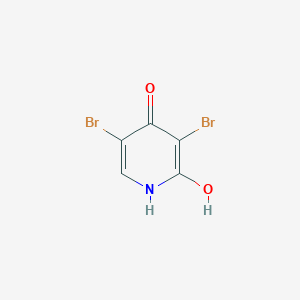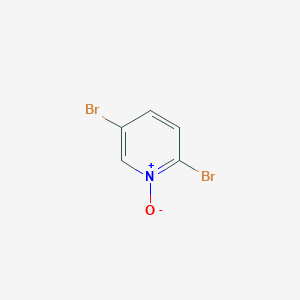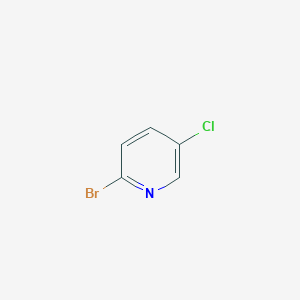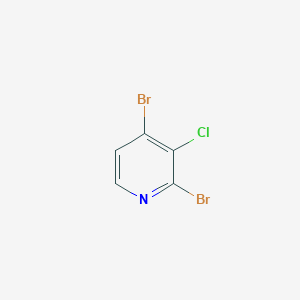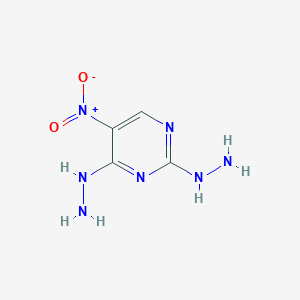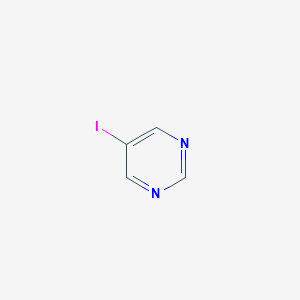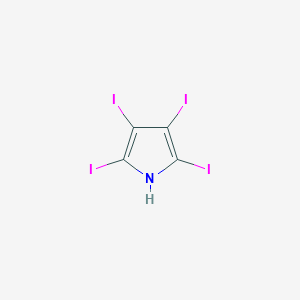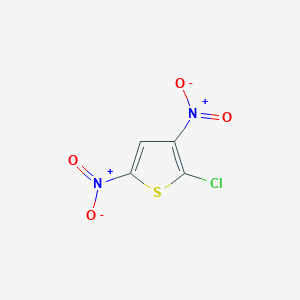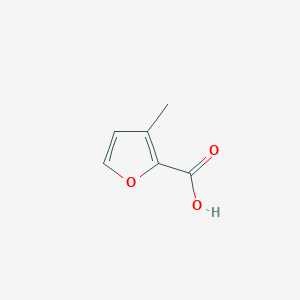
3-甲基-2-呋喃甲酸
概述
描述
3-Methyl-2-furoic acid, also known as 3-methylfuran-2-carboxylic acid, is a heterocyclic organic compound with the molecular formula C6H6O3. It is a derivative of furan, characterized by a furan ring substituted with a carboxylic acid group at the second position and a methyl group at the third position. This compound is of significant interest due to its diverse applications in organic synthesis and its presence in various natural products .
Synthetic Routes and Reaction Conditions:
From Furfural: One common method involves the oxidation of furfural to furoic acid, followed by methylation. This process typically uses oxidizing agents such as potassium permanganate or nitric acid.
From 3-Methylfuran: Another method involves the direct oxidation of 3-methylfuran using oxidizing agents like potassium dichromate or hydrogen peroxide under acidic conditions.
Industrial Production Methods: Industrial production often employs catalytic processes. For example, the decarboxylation of furfural derivatives using palladium or nickel catalysts can yield 3-methyl-2-furoic acid efficiently .
科学研究应用
3-Methyl-2-furoic acid has a wide range of applications in scientific research:
作用机制
Target of Action
3-Methyl-2-furoic acid is primarily used in palladium-catalyzed cross-coupling reactions . The primary targets of this compound are heteroaryl carboxylic acids and aryl bromides . These targets play a crucial role in the formation of arylated heterocycles .
Mode of Action
The compound interacts with its targets through a process known as Suzuki–Miyaura (SM) cross-coupling . This reaction involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by 3-Methyl-2-furoic acid are primarily related to the synthesis of arylated heterocycles . The compound’s action can lead to the production of high-value chemicals, including furfurylamine, C6 carboxylic acid, i.e., furandicarboxylic acid, furfural alcohol, aromatics, levulinic acid, maleic acid, succinic acid, furoic acid, and cyclopentanone .
Pharmacokinetics
It is known that the compound has a molecular weight of 1261100 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
The molecular and cellular effects of 3-Methyl-2-furoic acid’s action primarily involve the formation of arylated heterocycles . These heterocycles are valuable in various chemical reactions and industrial applications .
Action Environment
The action of 3-Methyl-2-furoic acid can be influenced by various environmental factors. For instance, the temperature and contact time can affect the efficiency of the Suzuki–Miyaura coupling reaction . Additionally, the compound’s stability and efficacy may be influenced by the presence of other chemicals in the reaction environment .
生化分析
Cellular Effects
The effects of 3-Methyl-2-furoic acid on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 3-Methyl-2-furoic acid can modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, it can affect metabolic pathways by acting as an intermediate in the synthesis of other bioactive compounds .
Molecular Mechanism
At the molecular level, 3-Methyl-2-furoic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the context. For instance, 3-Methyl-2-furoic acid may inhibit the activity of enzymes involved in oxidative stress responses, thereby modulating cellular redox states .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methyl-2-furoic acid can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. The degradation products may have different biochemical activities, which can influence long-term cellular functions. Understanding these temporal effects is essential for designing experiments and interpreting results .
Dosage Effects in Animal Models
The effects of 3-Methyl-2-furoic acid vary with different dosages in animal models. At low doses, it may have minimal impact on physiological processes, while higher doses can lead to significant biochemical and cellular changes. Toxicity studies have indicated that excessive doses of 3-Methyl-2-furoic acid can cause adverse effects, such as oxidative stress and cellular damage. These findings highlight the importance of dosage optimization in experimental and therapeutic applications .
Transport and Distribution
Within cells and tissues, 3-Methyl-2-furoic acid is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of 3-Methyl-2-furoic acid in different cellular compartments can influence its biochemical activity and overall function .
化学反应分析
3-Methyl-2-furoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-methyl-2-furanone using oxidizing agents like potassium permanganate.
Reduction: Reduction of 3-methyl-2-furoic acid can yield 3-methyl-2-furanmethanol using reducing agents such as lithium aluminum hydride.
Diels-Alder Reactions: It can act as a diene in Diels-Alder reactions, forming various cyclic adducts.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, nitric acid, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, nickel, copper.
Major Products:
- 3-Methyl-2-furanone
- 3-Methyl-2-furanmethanol
- Arylated heterocycles
- Cyclic adducts from Diels-Alder reactions
相似化合物的比较
- 2-Furoic Acid
- 3-Furoic Acid
- 5-Methyl-2-furoic Acid
- 2-Furylacetic Acid
- 2,5-Furandicarboxylic Acid
属性
IUPAC Name |
3-methylfuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3/c1-4-2-3-9-5(4)6(7)8/h2-3H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYIQEFWGSXIKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90196047 | |
| Record name | 3-Methyl-2-furoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4412-96-8 | |
| Record name | 3-Methylfuran-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4412-96-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-2-furoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004412968 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4412-96-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=508742 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methyl-2-furoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-2-furoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.339 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHYL-2-FUROIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JP68392HM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of 3-Methyl-2-furoic acid in organic synthesis?
A: 3-Methyl-2-furoic acid serves as a versatile building block in synthesizing complex molecules. One notable application involves its use as a starting material for preparing enantiopure dihydropyranones. This process involves a stereoselective Birch reduction using a chiral auxiliary, followed by oxidative cleavage and aldol ring closure. The flexibility of this synthetic route allows for the incorporation of various electrophiles and subsequent derivatization of the dihydropyranone, highlighting the versatility of 3-methyl-2-furoic acid in synthetic chemistry.
Q2: How does the presence of a C-3 methyl group influence the stereoselective reduction of 2-furoic acid derivatives?
A: Research indicates that the C-3 methyl group plays a crucial role in achieving high levels of diastereoselectivity during the Birch reduction of 2-furoic acid derivatives. This enhanced selectivity is attributed to the steric influence of the methyl group, which directs the approach of the reducing agent and favors the formation of a specific stereoisomer. This finding highlights the importance of structural modifications in controlling the stereochemical outcome of reactions involving 3-methyl-2-furoic acid.
Q3: Can 3-Methyl-2-furoic acid be utilized in the synthesis of natural products?
A: Yes, 3-methyl-2-furoic acid has proven valuable in synthesizing (+)-nemorensic acid, a naturally occurring compound. The synthetic route involves a nine-step process starting from commercially available 3-methyl-2-furoic acid. A key step in this synthesis is the stereoselective Birch reduction, again highlighting the significance of this reaction in manipulating 3-methyl-2-furoic acid.
Q4: What is the significance of 3-Methyl-2-furoic acid in biofuel production?
A: 3-Methyl-2-furoic acid has been identified as a significant degradation product during the dilute sulfuric acid pretreatment of corn stover, a crucial step in biofuel production. Understanding the degradation profile of non-lignin constituents like 3-methyl-2-furoic acid is essential for optimizing the pretreatment process and maximizing the yield of fermentable sugars for biofuel production.
Q5: Are there any established analytical methods for identifying and quantifying 3-Methyl-2-furoic acid?
A: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography (LC) have been successfully employed to separate and identify 3-methyl-2-furoic acid alongside other degradation products from pretreated corn stover. These techniques are valuable tools for monitoring the presence and concentration of 3-methyl-2-furoic acid in complex mixtures, contributing to the development and optimization of biofuel production processes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

